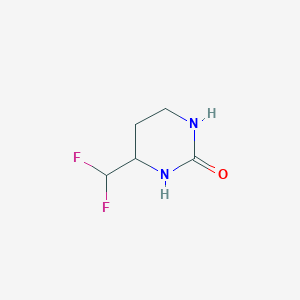

4-(Difluoromethyl)-1,3-diazinan-2-one

Beschreibung

4-(Difluoromethyl)-1,3-diazinan-2-one is a fluorinated heterocyclic compound belonging to the diazinan-2-one family. Its core structure consists of a six-membered ring containing two nitrogen atoms (1,3-diazinan) and a ketone group at position 2. The substitution of a difluoromethyl group at position 4 introduces unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are characteristic of fluorinated pharmaceuticals .

Eigenschaften

Molekularformel |

C5H8F2N2O |

|---|---|

Molekulargewicht |

150.13 g/mol |

IUPAC-Name |

4-(difluoromethyl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C5H8F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h3-4H,1-2H2,(H2,8,9,10) |

InChI-Schlüssel |

ADZDAYZUVOSDIK-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=O)NC1C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode ist die nukleophile Difluormethylierung geeigneter Vorläufer unter Verwendung von Reagenzien wie TMS-CF2H (Trimethylsilyldifluormethyl) unter milden Bedingungen . Dieses Verfahren ist einfach durchzuführen und erfordert nicht die Handhabung empfindlicher Metallkomplexe.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung von 4-(Difluormethyl)-1,3-Diazinan-2-on kontinuierliche Durchfluss-Mikroreaktorsysteme umfassen, um die Reaktionsausbeute und -effizienz zu verbessern. Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur und Verweilzeit, was zu höheren Ausbeuten und weniger Abfall führt .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(Difluormethyl)-1,3-Diazinan-2-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Difluormethylgruppe kann unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, beinhalten aber im Allgemeinen kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Difluormethyloxiden führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Derivaten erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-(Difluormethyl)-1,3-Diazinan-2-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Difluormethylgruppe kann die Fähigkeit der Verbindung verbessern, Wasserstoffbrückenbindungen zu bilden und mit biologischen Makromolekülen zu interagieren, was zu einer höheren Bindungsaffinität und -spezifität führt. Diese Interaktion kann verschiedene biochemische Wege modulieren und so die gewünschten therapeutischen oder biochemischen Wirkungen hervorrufen.

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules, leading to increased binding affinity and specificity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Cedazuridine

4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one

- Molecular Formula : C₁₆H₁₂F₄N₂O₃S

- Key Features : Trifluoromethyl and 3-fluorophenyl substituents enhance electron-withdrawing effects and aromatic interactions.

- Crystal Data : Triclinic system (space group P1) with a density of 1.621 Mg/m³, indicating a compact molecular packing influenced by fluorine atoms .

1-[4-(Aminomethyl)phenyl]-1,3-diazinan-2-one

- Molecular Formula : C₁₁H₁₅N₃O

- Key Features: Lacks fluorine substituents but includes an aminomethylphenyl group, increasing hydrophilicity (molecular weight: 205.26).

- Applications : Used as a building block in organic synthesis, demonstrating the versatility of the diazinan-2-one scaffold .

Comparison with Trifluoromethyl-Substituted Analogs

6-[5-(4-Fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

- Molecular Formula : C₂₃H₁₈F₄N₂O₄

- Key Features : Trifluoromethyl group at position 4 increases steric bulk and lipophilicity (molar mass: 462.39) compared to the difluoromethyl analog.

- Impact : The trifluoromethyl group may enhance binding affinity to hydrophobic protein pockets but reduce solubility .

5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one

- Molecular Formula : C₁₈H₁₅F₃N₂O₄

- Key Features : Hydroxyl and benzoyl groups introduce hydrogen-bonding capacity, partially offsetting the hydrophobicity of the trifluoromethyl group .

Comparison with Heterocyclic Fluorinated Compounds

4-(Difluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one

- Molecular Formula : C₁₀H₈F₂N₂O

- Key Differences : Benzodiazepin core vs. diazinan-2-one. The difluoromethyl group here contributes to a planar aromatic system, favoring π-π stacking interactions (molecular weight: 210.18) .

Research Findings and Implications

- Fluorine Effects : Difluoromethyl groups balance lipophilicity and metabolic stability better than trifluoromethyl groups, which may overly hinder solubility .

- Structural Flexibility : The diazinan-2-one scaffold accommodates diverse substituents, enabling tailored interactions with biological targets .

- Crystallography : Fluorine atoms influence molecular packing, as seen in the triclinic crystal structure of the trifluoromethyl analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.